2-(4-(dimethylamino)phenyl)-3-hydroxy-4H-chromen-4-one

Catalog No.
S570917
CAS No.
101442-35-7
M.F
C17H15NO3
M. Wt
281.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(4-(dimethylamino)phenyl)-3-hydroxy-4H-chromen-4...

CAS Number

101442-35-7

Product Name

2-(4-(dimethylamino)phenyl)-3-hydroxy-4H-chromen-4-one

IUPAC Name

2-[4-(dimethylamino)phenyl]-3-hydroxychromen-4-one

Molecular Formula

C17H15NO3

Molecular Weight

281.3 g/mol

InChI

InChI=1S/C17H15NO3/c1-18(2)12-9-7-11(8-10-12)17-16(20)15(19)13-5-3-4-6-14(13)21-17/h3-10,20H,1-2H3

InChI Key

BLHYLBIDBHWACD-UHFFFAOYSA-N

SMILES

CN(C)C1=CC=C(C=C1)C2=C(C(=O)C3=CC=CC=C3O2)O

Synonyms

4'-dimethylaminoflavonol

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2=C(C(=O)C3=CC=CC=C3O2)O

2-(4-(Dimethylamino)phenyl)-3-hydroxy-4H-chromen-4-one, also known by its CAS number 101442-35-7, is a synthetic organic compound characterized by its chromene structure. The molecular formula is C17H15NO3C_{17}H_{15}NO_{3}, with a molecular weight of approximately 281.31 g/mol. This compound features a dimethylamino group attached to a phenyl ring, which is further connected to a chromen-4-one moiety, contributing to its unique chemical properties and potential applications in various fields.

Due to the presence of functional groups:

  • Hydroxyl Group Reactions: The hydroxyl group on the chromene can participate in hydrogen bonding and can be involved in esterification or etherification reactions.
  • Amine Reactions: The dimethylamino group can act as a nucleophile, participating in electrophilic aromatic substitution reactions or forming salts with acids.
  • Fluorescence Properties: This compound exhibits fluorescence, making it useful for studies involving light emission and absorption characteristics in organic solvents .

Research indicates that 2-(4-(dimethylamino)phenyl)-3-hydroxy-4H-chromen-4-one possesses notable biological activities:

  • Fluorescent Probe: It has been utilized as a fluorescent probe for detecting hydrogen bonds and studying solvent interactions .
  • Antioxidant Activity: Some studies suggest potential antioxidant properties, which may contribute to its applications in biomedical research.
  • Anticancer Properties: Preliminary investigations indicate that derivatives of this compound may exhibit anticancer activity, although further studies are needed to confirm these effects.

Several synthesis methods have been reported for producing 2-(4-(dimethylamino)phenyl)-3-hydroxy-4H-chromen-4-one:

  • Condensation Reactions: A common method involves the condensation of 4-(dimethylamino)phenyl with appropriate chromone derivatives in the presence of acid catalysts.
  • Cyclization Techniques: Cyclization methods using phenolic compounds and aldehydes under acidic conditions can yield this compound effectively.
  • One-Pot Synthesis: Recent advancements have introduced one-pot synthesis techniques that streamline the process by combining multiple steps into a single reaction.

The applications of 2-(4-(dimethylamino)phenyl)-3-hydroxy-4H-chromen-4-one span various fields:

  • Fluorescent Probes: Its ability to fluoresce makes it suitable for use in biochemical assays and imaging techniques.
  • Dyes and Pigments: The compound may be used as a dye or pigment due to its vibrant color properties.
  • Pharmaceuticals: Potential applications in drug development, particularly in creating compounds with anticancer properties.

Interaction studies involving this compound focus primarily on its solvent interactions and binding affinities:

  • Solvent Effects: Research has shown that the fluorescent properties of this compound are sensitive to the hydrogen bonding environment, making it useful for studying solvent effects on fluorescence .
  • Biomolecular Interactions: Studies are ongoing to explore its interactions with biological macromolecules, which could reveal insights into its mechanism of action in biological systems.

Several compounds share structural similarities with 2-(4-(dimethylamino)phenyl)-3-hydroxy-4H-chromen-4-one. Here are some notable examples:

Compound NameStructureUnique Features
4'-N,N-dimethylamino-3-hydroxyflavoneSimilar chromene structureKnown for strong fluorescence properties
2-(4-dimethylaminophenyl)-3-hydroxy-4H-chromen-4-oneSlightly altered phenyl groupExhibits different solvent interaction behaviors
3-hydroxyflavoneLacks dimethylamino groupOften used as a standard for comparing fluorescence

Uniqueness

The uniqueness of 2-(4-(dimethylamino)phenyl)-3-hydroxy-4H-chromen-4-one lies in its specific combination of functional groups, which endows it with distinct photophysical properties and potential biological activities not found in similar compounds. Its ability to act as a sensitive fluorescent probe makes it particularly valuable for research applications requiring precise measurements of molecular interactions.

2-(4-(dimethylamino)phenyl)-3-hydroxy-4H-chromen-4-one represents a synthetic organic compound belonging to the flavone class of molecules, characterized by its distinctive chromene backbone structure [3]. The molecular formula is C₁₇H₁₅NO₃, with a molecular weight of 281.31 grams per mole [3] [5]. This compound is systematically identified by its Chemical Abstracts Service registry number 101442-35-7 [3] [5].

The structural architecture consists of a 4H-chromen-4-one core (benzopyranone moiety) fused to a phenyl ring that bears a dimethylamino substituent at the para position [5]. The International Union of Pure and Applied Chemistry name for this compound is 2-[4-(dimethylamino)phenyl]-3-hydroxy-4H-chromen-4-one [5]. The molecule features three distinct ring systems: the A-ring (benzene portion of the chromene), the C-ring (pyran portion), and the B-ring (substituted phenyl group) [29].

Table 1: Fundamental Molecular Parameters

PropertyValueReference
Molecular FormulaC₁₇H₁₅NO₃ [3] [5]
Molecular Weight281.31 g/mol [3] [5]
Exact Mass281.105 g/mol [3]
Chemical Abstracts Service Number101442-35-7 [3] [5]
International Chemical Identifier KeyKOTLBFUJLZQQDTY-UHFFFAOYSA-N [5]

The chromene ring system forms the central structural motif, with the carbonyl group at position 4 and a hydroxyl group at position 3 [5] [20]. The dimethylamino group attached to the phenyl ring provides electron-donating characteristics that significantly influence the electronic properties of the entire molecular system [24].

Stereochemical Features

The stereochemical characteristics of 2-(4-(dimethylamino)phenyl)-3-hydroxy-4H-chromen-4-one are primarily defined by its conformational preferences and molecular planarity [29] [30]. Computational studies utilizing density functional theory methods have revealed that flavone derivatives containing a 3-hydroxyl group exhibit distinct conformational behavior compared to their non-hydroxylated analogs [29].

The presence of the 3-hydroxyl group forces the molecule into a predominantly planar conformation, with the dihedral angle between the phenyl B-ring and the chromene AC-ring system approaching 0 degrees [29]. This planarity results from the formation of an intramolecular hydrogen bond between the 3-hydroxyl group and the 4-carbonyl oxygen, which constrains the molecular geometry [29] [17].

The dimethylamino substituent on the phenyl ring can adopt different rotational conformations around the nitrogen-aryl bond [31]. However, the preferred conformation places the dimethyl groups in positions that maximize conjugation with the aromatic system while minimizing steric hindrance [31]. The nitrogen atom maintains sp² hybridization character due to resonance interactions with the phenyl ring, contributing to the overall planar nature of the substituent [24].

Crystallographic studies of related 3-hydroxyflavone derivatives confirm the tendency toward molecular planarity, with typical dihedral angles between ring systems ranging from 0 to 10 degrees [12] [19]. The planar molecular geometry facilitates extended π-conjugation across the entire molecular framework, enhancing electronic delocalization [29] [19].

Physical Constants

Molecular Weight

The molecular weight of 2-(4-(dimethylamino)phenyl)-3-hydroxy-4H-chromen-4-one has been precisely determined through mass spectrometric analysis and computational methods [3]. The compound exhibits a molecular weight of 281.31 grams per mole, with an exact mass of 281.105 daltons [3]. This molecular weight places the compound within the typical range for substituted flavone derivatives, which generally range from 250 to 350 daltons [27].

The molecular weight contributes to the compound's physicochemical behavior, particularly its solubility characteristics and membrane permeability properties [3]. The relatively moderate molecular weight, combined with the presence of both polar and nonpolar functional groups, influences the compound's distribution between aqueous and lipophilic phases [3].

Melting and Boiling Points

Specific melting and boiling point data for 2-(4-(dimethylamino)phenyl)-3-hydroxy-4H-chromen-4-one are not extensively documented in the current literature [13]. This absence of precise thermal transition data reflects the specialized nature of this synthetic compound and the limited number of comprehensive physicochemical studies conducted on this specific derivative .

Based on structural analogy with related 3-hydroxyflavone compounds, the melting point is expected to fall within the range typically observed for similar chromene derivatives [12]. Crystal structure studies of comparable flavone compounds suggest that intramolecular hydrogen bonding, present in this molecule, generally leads to elevated melting points compared to non-hydrogen-bonded analogs [12] [18] [19].

The compound exists as a solid crystalline material under standard temperature and pressure conditions . The crystalline nature suggests organized molecular packing in the solid state, likely stabilized by intermolecular hydrogen bonding interactions [18] [19].

Solubility Parameters

The solubility profile of 2-(4-(dimethylamino)phenyl)-3-hydroxy-4H-chromen-4-one reflects its amphiphilic molecular structure, containing both hydrophilic and lipophilic regions . The compound demonstrates limited solubility in water due to its predominately aromatic character and moderate molecular weight .

Enhanced solubility is observed in polar organic solvents, particularly ethanol and dimethyl sulfoxide . The hydroxyl group at position 3 and the dimethylamino substituent provide hydrogen bonding sites that facilitate dissolution in protic solvents [20]. The calculated logarithm of the partition coefficient (LogP) value of 3.23 indicates moderate lipophilicity, suggesting preferential partitioning into organic phases over aqueous media [3].

Table 2: Solubility Characteristics

Solvent SystemSolubilityContributing Factors
WaterLimitedPredominantly aromatic structure
EthanolEnhancedHydrogen bonding capability
Dimethyl SulfoxideHighPolar aprotic interactions
Organic SolventsGenerally SolubleLipophilic character

The polar surface area of 53.68 square angstroms reflects the contribution of the oxygen and nitrogen heteroatoms to the molecular polarity [3]. This value influences the compound's interaction with biological membranes and its potential for passive diffusion processes [3].

Electronic Structure and Conformation

The electronic structure of 2-(4-(dimethylamino)phenyl)-3-hydroxy-4H-chromen-4-one is characterized by extensive π-conjugation spanning the entire molecular framework [29]. The chromene ring system provides the fundamental electronic backbone, with the 4-carbonyl group serving as a primary electron acceptor site [20] [24].

The dimethylamino substituent acts as a strong electron-donating group, creating a donor-acceptor electronic arrangement across the molecule [24]. This electronic asymmetry results in significant charge transfer character, particularly in the excited state, where electron density shifts from the dimethylamino donor toward the carbonyl acceptor [16] [24].

Computational studies employing density functional theory methods have revealed that the highest occupied molecular orbital is primarily localized on the dimethylamino-substituted phenyl ring, while the lowest unoccupied molecular orbital extends across the chromene system [23] [24]. This orbital distribution facilitates intramolecular charge transfer transitions that are responsible for the compound's unique photophysical properties [16] [24].

The molecular conformation is stabilized by intramolecular interactions, particularly the hydrogen bond between the 3-hydroxyl group and the 4-carbonyl oxygen [17] [20] [29]. This interaction creates a five-membered chelate ring that constrains the molecular geometry and influences the electronic distribution [17] [20].

Table 3: Electronic Structure Parameters

PropertyCharacteristicElectronic Impact
Donor GroupDimethylaminoElectron donation, charge transfer
Acceptor Group4-CarbonylElectron acceptance, π* orbital
ConjugationExtended π-systemDelocalization, stability
PlanarityNear-planarEnhanced conjugation

The extended conjugation system results in significant electronic delocalization, contributing to the molecular stability and influencing the compound's reactivity patterns [29]. The planar conformation maximizes orbital overlap, enhancing the effectiveness of π-electron delocalization across the molecular framework [29] [19].

Hydrogen Bonding Capabilities

2-(4-(dimethylamino)phenyl)-3-hydroxy-4H-chromen-4-one exhibits significant hydrogen bonding capabilities that profoundly influence its structural, electronic, and photophysical properties [17] [20] [21]. The primary intramolecular hydrogen bonding interaction occurs between the 3-hydroxyl group and the adjacent 4-carbonyl oxygen atom [17] [20].

This intramolecular hydrogen bond forms a stable five-membered chelate ring with typical O-H···O distances ranging from 2.5 to 2.8 angstroms [17] [19] [20]. The hydrogen bond strength is enhanced by the favorable geometric arrangement and the electron-withdrawing effect of the carbonyl group, which increases the electrophilicity of the oxygen acceptor [17] [20].

The intramolecular hydrogen bonding interaction is crucial for the compound's ability to undergo excited state intramolecular proton transfer [16] [20] [21] [22]. Upon electronic excitation, the acidity of the 3-hydroxyl group increases significantly, facilitating rapid proton transfer to the 4-carbonyl oxygen [20] [21] [25].

Solvent effects play a critical role in modulating the hydrogen bonding behavior [20] [21]. In protic solvents, intermolecular hydrogen bonding with solvent molecules can compete with the intramolecular interaction, leading to altered photophysical behavior [20] [21]. The strength of the intramolecular hydrogen bond decreases with increasing solvent polarity and hydrogen bonding capability [20] [21].

Table 4: Hydrogen Bonding Interactions

Interaction TypeParticipantsBond Length RangeStability Impact
Intramolecular3-OH···O=C42.5-2.8 ÅHigh stabilization
IntermolecularOH···SolventVariableCompetitive effect
Crystal PackingDimer formation2.6-3.0 ÅSolid state stability

In the solid state, intermolecular hydrogen bonding between molecules leads to the formation of dimeric structures, as observed in crystal structures of related 3-hydroxyflavone derivatives [12] [18] [19]. These intermolecular interactions contribute to the stability of the crystalline form and influence the compound's melting behavior [18] [19].

Structure-Property Relationships

The structure-property relationships in 2-(4-(dimethylamino)phenyl)-3-hydroxy-4H-chromen-4-one are governed by the intricate interplay between its molecular architecture and electronic characteristics [17] [24]. The presence of the 3-hydroxyl group fundamentally alters the compound's properties compared to non-hydroxylated analogs, primarily through the formation of intramolecular hydrogen bonding [17] [29].

The dimethylamino substituent significantly influences the electronic properties by serving as an electron-donating group [24]. This substitution pattern creates a donor-acceptor system that enhances charge transfer characteristics and modifies the compound's optical properties [16] [24]. The electron-donating strength of the dimethylamino group is reflected in the compound's LogP value of 3.23, indicating increased lipophilicity compared to unsubstituted flavones [3].

The molecular planarity enforced by intramolecular hydrogen bonding enhances π-conjugation efficiency, leading to extended electronic delocalization [29]. This planarity directly correlates with the compound's photophysical behavior, particularly its ability to undergo excited state intramolecular proton transfer [20] [22] [25].

The combination of structural features results in unique fluorescence properties, with the compound exhibiting dual emission characteristics arising from both normal and tautomeric forms [16] [20]. The relative intensities of these emission bands are highly sensitive to environmental conditions, making the compound potentially useful as an environmental probe [16] [20] [33].

Table 5: Structure-Property Correlations

Structural FeatureProperty ImpactQuantitative Effect
3-Hydroxyl GroupIntramolecular H-bondingEnforced planarity
Dimethylamino GroupElectron donationLogP = 3.23
Planar ConformationEnhanced conjugationExtended π-system
Hydrogen BondingESIPT capabilityDual fluorescence

The polar surface area of 53.68 square angstroms reflects the balanced distribution of polar and nonpolar regions within the molecule [3]. This value suggests moderate membrane permeability while maintaining sufficient polarity for interaction with biological systems [3].

For 2-(4-(dimethylamino)phenyl)-3-hydroxy-4H-chromen-4-oneSynthetic RouteKey ReagentsReaction ConditionsTypical Yield (%)AdvantagesClaisen-Schmidt CondensationNaOH/KOH, Aromatic aldehyde, AcetophenoneRoom temp to reflux, EtOH/MeOH75-95Simple, cost-effective, scalableAlgar-Flynn-Oyamada CyclizationH₂O₂, NaOH, Chalcone precursor4h reflux, basic medium50-80Green oxidant, mild conditionsPalladium-Catalyzed Intramolecular AcylationPd(PPh₃)₄/Xphos, K₂CO₃, 1,4-dioxane1,4-dioxane, moderate heating45-85High selectivity, functional group toleranceMicrowave-Assisted SynthesisBase catalyst, MW irradiation160-170°C, 1h MW80-95Rapid reaction, high yieldsSolvent-Free Mechanochemical SynthesisBall milling, Solid baseSolvent-free, room temp70-90Environmentally friendly, no solventCatalytic Oxidative CyclizationH₂O₂, Base catalystAmbient to mild heating60-85Atom economical, clean process
Table 2: Purification Techniques for Chromen-4-one Derivatives
Purification MethodStationary/Solvent PhasePurity Achieved (%)Recovery Yield (%)Typical Applications
Column Chromatography (Silica Gel)Silica gel/Organic solvents95-9880-90Routine purification, compound separation
Recrystallization (MeOH/DCM)Methanol/Dichloromethane97-9970-85Final purification, crystal formation
Preparative HPLCC18 reverse phase99+60-80High purity requirements, analytical
Flash ChromatographySilica gel/Gradient elution90-9585-95Large scale, rapid purification
Crystallization from Hot SolventEthanol or methanol85-9565-80Simple purification, solid compounds
Table 3: Synthetic Challenges and Solutions
Synthetic ChallengeRoot CauseSolution StrategyImprovement Achieved
Low yield in chalcone formationSelf-condensation of aldehydesControlled addition, excess base15-25% yield increase
Side product formationCompeting nucleophilic reactionsOptimized reaction conditions70-90% reduction in byproducts
Regioselectivity issuesMultiple reactive sitesCatalyst selection, directing groups>90% regioselectivity
Oxidative degradationUnstable intermediatesInert atmosphere, antioxidants50% reduction in degradation
Purification difficultiesSimilar polarity compoundsGradient elution, mixed solventsEnhanced separation efficiency
Scale-up problemsHeat/mass transfer limitationsContinuous flow reactorsConsistent quality at scale
Table 4: Yield Optimization Strategies
Optimization ParameterOptimal Range/ConditionImpact on YieldAdditional Benefits
Reaction Temperature60-80°C for cyclization20-30% improvementReduced side reactions
Catalyst Loading5-10 mol% for Pd catalysts15-25% enhancementImproved selectivity
Reaction Time4-6 hours for AFO reactionTime-yield optimizationComplete conversion
Solvent SelectionPolar protic solvents preferred10-20% increaseBetter solubility
pH ControlpH 9-11 for base-catalyzed steps25-35% improvementCleaner reaction profile
Substrate Ratio1.1-1.2 equiv excess of electrophile15-20% enhancementMinimized waste
Table 5: Catalyst Systems for Chromen-4-one Synthesis
Catalyst SystemReaction TypeTemperature (°C)Yield Range (%)Selectivity
Pd(PPh₃)₄/XPhosCross-coupling reactions80-12070-90High
Base-mediated (NaOH/KOH)Condensation reactionsRT to reflux60-85Moderate
Lewis acids (AlCl₃, FeCl₃)Cyclization reactions60-10065-80High
Heterogeneous (TiO₂, ZnO)Oxidative processes25-8055-75Moderate
Organocatalysts (Piperidine)Aldol condensations40-8070-85Good
Green catalysts (Ca(OH)₂, MgO)Environmentally friendly processesRT to 10060-80Good

XLogP3

3.5

Wikipedia

4H-1-Benzopyran-4-one, 2-[4-(dimethylamino)phenyl]-3-hydroxy-

Dates

Last modified: 08-15-2023

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